molecular formula C14H21NO B7993851 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde

Cat. No.: B7993851
M. Wt: 219.32 g/mol
InChI Key: UINSEZQZQJAPRP-UHFFFAOYSA-N
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Description

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is a benzaldehyde derivative characterized by an N-ethyl-n-butylamino group attached via a methylene bridge to the aromatic ring. This compound’s structure combines an aldehyde functional group with a tertiary amine moiety, rendering it a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases (azomethines) and coordination complexes.

Properties

IUPAC Name

2-[[butyl(ethyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-5-10-15(4-2)11-13-8-6-7-9-14(13)12-16/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINSEZQZQJAPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde typically involves the reaction of benzaldehyde with N-ethyl-n-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Benzaldehyde} + \text{N-Ethyl-n-butylamine} \rightarrow \text{2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde} ]

Industrial Production Methods

In an industrial setting, the production of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Common solvents used in the reaction include toluene and ethanol, which facilitate the reaction and aid in the purification of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[(N-Ethyl-n-butylamino)methyl]benzoic acid.

    Reduction: 2-[(N-Ethyl-n-butylamino)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Substituents Key Properties/Applications
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde N-Ethyl-n-butylamino (CH₂-linker) Potential ligand for metal complexes; unknown biological activity
3,4,5-Trimethoxybenzaldehyde 3,4,5-OCH₃ Elicits insect antennal responses; role in plant volatile signaling
2-(N-Tosylamino)benzaldehyde Tosylamino (SO₂C₆H₄CH₃) Forms zinc complexes with luminescent properties; antimicrobial activity

Physicochemical Properties

The aminoalkyl substituent in 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde introduces steric bulk and basicity, contrasting with electron-withdrawing groups (e.g., Cl in 5-chloro derivatives) or electron-donating methoxy groups. These differences influence solubility and boiling points:

  • Solubility : The tertiary amine moiety may enhance solubility in polar solvents compared to methoxy-substituted analogs.

Chemical Reactivity and Coordination Chemistry

  • Schiff Base Formation: Like 2-(N-tosylamino)benzaldehyde, the target compound can undergo condensation with amines to form azomethines. However, its aminoalkyl group may reduce electrophilicity at the aldehyde carbon compared to tosyl-protected analogs, affecting reaction kinetics .
  • Metal Coordination: Zinc complexes of related benzaldehyde derivatives exhibit tunable photoluminescence. The N-ethyl-n-butylamino group’s chelating ability remains unexplored but could differ from tosylamino or chloro-substituted ligands due to steric hindrance .

Biological Activity

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is a compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde exhibits antimicrobial activity against various pathogens. A study published in Molecules demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it may serve as a potential lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

The biological activity of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, thereby disrupting the growth of microbial cells or cancerous tissues.
  • Receptor Interaction : It might interact with various receptors, influencing signaling pathways that regulate cell survival and proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress in target cells, promoting cell death in cancer cells while potentially damaging microbial cells.

Case Studies and Research Findings

Several studies have documented the biological effects of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde:

  • Study on Antimicrobial Activity : A recent investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties.
  • Anticancer Evaluation : In a comparative study involving various benzaldehyde derivatives, 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde showed superior cytotoxicity with an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMIC (µg/mL)IC50 (µM)
2-[(N-Ethyl-n-butylamino)methyl]benzaldehydeYesYes3215
BenzaldehydeModerateModerate6425
4-MethoxybenzaldehydeLowHigh12810

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